PF-670462

Übersicht

Beschreibung

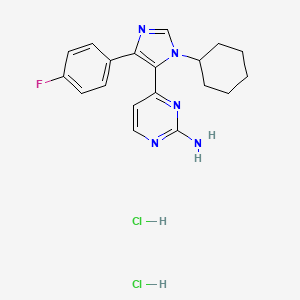

PF-670462 is a selective inhibitor of the δ- and ε-isoforms of casein kinase I . It is also known as 4-[3-Cyclohexyl-5-(4-fluoro-phenyl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine dihydrochloride .

Synthesis Analysis

This compound was synthesized by the Medicinal Chemistry Department of Pfizer Global Research & Development .

Molecular Structure Analysis

The empirical formula of this compound is C19H20FN5·2HCl . Its molecular weight is 410.32 . The InChI key is PSNKGVAXBSAHCH-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound has been shown to inhibit CK1ε and CK1δ with IC50 values of 7.7 nM and 14 nM, respectively .

Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water at 2 mg/mL when warmed . It should be stored at 2-8°C in a desiccated condition .

Wissenschaftliche Forschungsanwendungen

Hemmung von Caseinkinase 1δ/ε

PF-670462 ist ein potenter und selektiver Inhibitor von CK1ε und CK1δ mit einem IC50-Wert von 80 nM bzw. 13 nM {svg_1}. CK1ε und CK1δ gehören zur Caseinkinase-1-Familie, einem Serin/Threonin-selektiven Enzym, das eine wichtige Rolle bei der Regulierung des zirkadianen Rhythmus spielt {svg_2}.

Regulierung des zirkadianen Rhythmus

In COS-7-Zellen, die mit GFP-markiertem PER3 und dem menschlichen CK1ε-Enzym kotransfiziert wurden, hemmte this compound die PER3-Kern-Translokation in konzentrationsabhängiger Weise {svg_3}. Dies deutet darauf hin, dass this compound zur Untersuchung der Regulierung des zirkadianen Rhythmus eingesetzt werden kann.

Behandlung der Lungenfibrose

Es wurde gezeigt, dass this compound die fibrogenen Wirkungen des transformierenden Wachstumsfaktors β bei Lungenfibrose abschwächt {svg_4}. Der CK1δ/ε-Inhibitor this compound, der systemisch oder lokal durch Inhalation verabreicht wurde, verhinderte sowohl akute als auch chronische Bleomycin-induzierte Lungenfibrose bei Mäusen {svg_5}.

Hemmung der Epithel-Mesenchym-Transition

In vitro verhinderte this compound die TGF-β-induzierte Epithel-Mesenchym-Transition {svg_6}. Dies deutet darauf hin, dass this compound zur Untersuchung und potenziellen Behandlung von Krankheiten eingesetzt werden könnte, die durch die Epithel-Mesenchym-Transition gekennzeichnet sind.

Behandlung der chronisch-lymphatischen Leukämie

Es wurde gezeigt, dass this compound mikroenvironmentale Interaktionen (Chemotaxis, Invasion und Kommunikation mit Stroma-Zellen) in primären CLL-Zellen aller wichtigen CLL-Subtypen signifikant blockiert {svg_7}. In Mausmodellen verlangsamt die CK1-Hemmung die Anhäufung von leukämischen Zellen im peripheren Blut und in der Milz und verhindert das Auftreten von Anämie {svg_8}.

Synergistische Effekte mit BCR-Inhibitoren

Wichtig ist, dass die CK1-Hemmung in vitro synergistische Effekte zu den B-Zell-Rezeptor (BCR)-Inhibitoren wie Ibrutinib hat und die Ibrutinib-Effekte in vivo deutlich verbessert {svg_9}. Dies deutet darauf hin, dass this compound in Kombination mit anderen Behandlungen für eine effektivere Therapie eingesetzt werden könnte.

Wirkmechanismus

PF-670462, also known as this compound HCl, PF 670462, PF670462, or D68ANS5I8B, is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the results of its action.

Target of Action

this compound primarily targets casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ), with IC50 values of 7.7 nM and 14 nM respectively . These kinases belong to the casein kinase 1 family, which are serine/threonine-selective enzymes that play a crucial role in regulating circadian rhythms .

Mode of Action

this compound interacts with its targets, CK1ε and CK1δ, by inhibiting their activity . This inhibition leads to a disruption in the normal functioning of these kinases, thereby altering circadian rhythms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the circadian rhythm pathway. By inhibiting CK1ε and CK1δ, this compound causes phase shifts in circadian rhythms . This disruption can have downstream effects on various biological processes that are regulated by the circadian rhythm.

Result of Action

The inhibition of CK1ε and CK1δ by this compound has been shown to prevent TGF-β-induced epithelial-mesenchymal transition . Additionally, it has been found to reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . In animal models, this compound has been shown to prevent both acute and chronic bleomycin-induced pulmonary fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action, efficacy, and stability could be affected by the solvent used . Additionally, in vivo studies have shown that the compound can be administered systemically or locally by inhalation, suggesting that the route of administration could also influence its action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5.2ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;;/h6-12,15H,1-5H2,(H2,21,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNKGVAXBSAHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679609 | |

| Record name | 4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950912-80-8 | |

| Record name | PF-670462 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950912808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-670462 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D68ANS5I8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

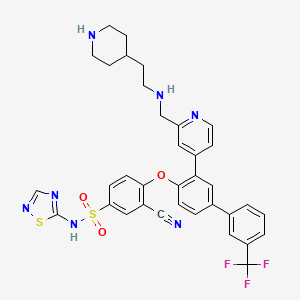

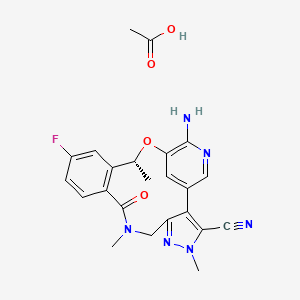

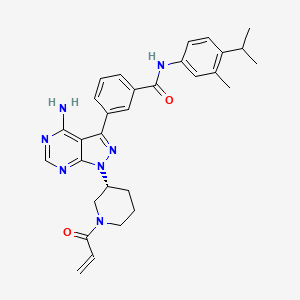

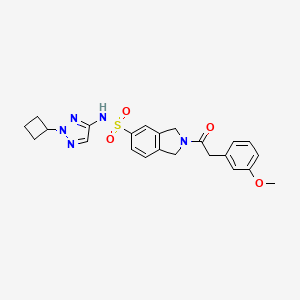

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)